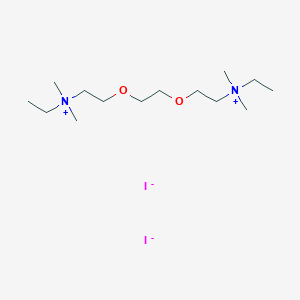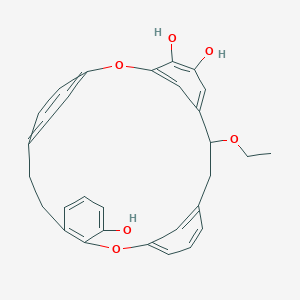
C3-oxacyanine
説明
Synthesis Analysis
The synthesis of oxacyclic compounds, which may relate to "C3-oxacyanine," involves intricate methodologies such as cascade acetalizations and intramolecular reactions. For instance, the synthesis of pentaoxa-[5]-peristylane from Diels-Alder adducts through intramolecular cascade acetalizations showcases the complexity and creativity in synthesizing novel oxacyclic compounds (Mehta & Vidya, 2001).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the properties and reactivity of compounds. Studies like the X-ray diffraction analysis of oxacyclic compounds reveal intricate details about molecular symmetry, bonding interactions, and structural adaptations in solid states, demonstrating the significance of structural analysis in comprehending the chemical nature of these compounds (Mehta & Vidya, 2001).
Chemical Reactions and Properties
Chemical reactions involving oxacyclic compounds often include C-H functionalization, a critical strategy in organic synthesis for creating complex molecules. Innovations such as enantioselective C(sp3)-H functionalization of oxacycles via photo-HAT/nickel dual catalysis illustrate the advancement in developing high-value chiral molecules from simple precursors (Xu et al., 2023).
科学的研究の応用
Biomedical Research
C3-Oxacyanine is a vital compound used in biomedical research for fluorescence imaging and staining applications . With its unique structure, this product has been successfully utilized to study various cellular processes and interactions .
Application and Experimental Procedures
C3-Oxacyanine is used for fluorescence imaging and staining applications in biomedical research . The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted.
Results or Outcomes
The use of C3-Oxacyanine in biomedical research has enabled scientists to study various cellular processes and interactions . It has been successfully utilized in the research of specific diseases such as cancer, neurodegenerative disorders, and infectious diseases .
Photosynthetic Carbon Assimilation in C3 Plants
C3-Oxacyanine might be used in the field of plant physiology, specifically in the study of photosynthetic carbon assimilation in C3 plants .
Application and Experimental Procedures
The application of C3-Oxacyanine in this field would involve using it as a probe to study the photosynthetic processes in C3 plants . The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted.
Results or Outcomes
The use of C3-Oxacyanine in this field could potentially help increase crop yield through improved photosynthetic carbon fixation . This could be an attainable goal in the near to mid term .
Role in C4 Photosynthetic Enzyme Isoforms in C3 Plants
C3-Oxacyanine might be used in the field of plant physiology, specifically in the study of C4 photosynthetic enzyme isoforms in C3 plants .
Application and Experimental Procedures
The application of C3-Oxacyanine in this field would involve using it as a probe to study the photosynthetic processes in C3 plants . The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted.
Results or Outcomes
The use of C3-Oxacyanine in this field could potentially help increase crop yield through improved photosynthetic carbon fixation . This could be an attainable goal in the near to mid term .
Photosynthetic Response Mechanisms in Typical C3 and C4 Plants
C3-Oxacyanine might be used in the field of plant physiology, specifically in the study of photosynthetic response mechanisms in typical C3 and C4 plants upon nanoparticle exposure .
Application and Experimental Procedures
The application of C3-Oxacyanine in this field would involve using it as a probe to study the photosynthetic responses in C3 and C4 plants upon nanoparticle exposure . The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted.
Results or Outcomes
The use of C3-Oxacyanine in this field could potentially help understand the different photosynthetic responses between C3 and C4 plants upon nanoparticle exposure . This knowledge could be useful for developing targeted regulation strategies to apply nano-agricultural technology in higher plants with different photosynthetic pathways .
Antioxidant Activity and Absorption in GES-1 Cells
C3-Oxacyanine, specifically Cyanidin-3-O-glucoside (C3G), has been used in the field of biomedical research, particularly in the study of antioxidant activity and absorption in GES-1 cells .
Application and Experimental Procedures
C3G liposomes were created via the ethanol injection method and their characterization and cell absorption were explored using transmission electron microscopy and flow cytometry . The internalization of the C3G liposomes across the gastric epithelial cell monolayer (GES-1 cells) was investigated .
Results or Outcomes
The C3G liposomes significantly increased the total antioxidant capacity (T-AOC) and decreased the malondialdehyde (MDA) content . This suggests that C3G liposomes protected human GES-1 cells from gastric mucosal injury induced by H2O2 by activating the related antioxidant pathway . This research could provide a new effective treatment strategy for the absorption of stomach drugs .
Flavonoids in Plant Secondary Metabolites
C3-Oxacyanine might be used in the field of plant physiology, specifically in the study of flavonoids, which are the main class of plant secondary metabolites .
Application and Experimental Procedures
The application of C3-Oxacyanine in this field would involve using it as a probe to study the biosynthesis and role of flavonoids in various biological processes and in response to various environmental stresses .
Results or Outcomes
The use of C3-Oxacyanine in this field could potentially help understand the role of flavonoids in plants and their potential applications in improving agronomic traits in crops .
特性
IUPAC Name |
(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZUEJIOKEFFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C3-oxacyanine | |
CAS RN |
905-96-4 | |
| Record name | 3,3′-Diethyloxacarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)








![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
